Broader Histamine Receptor Antagonism: Quantified Activity at H2 and H4 Receptors vs. Selective H1 Antagonists
Alcaftadine exhibits a broader spectrum of histamine receptor antagonism than many topical comparators. It is a potent antagonist at H1 (pKi = 8.5), H2 (pKi = 7.2), and H4 (pKi = 5.8) receptors, with no affinity for H3 [1]. In contrast, olopatadine is a selective H1 antagonist (pKi = 7.5) with negligible affinity for H2 (pKi = 4.0) and H3 (pKi = 4.1) [2]. Similarly, ketotifen, while a very potent H1 antagonist (pKi = 8.6), shows weak or no affinity for H2 and H4 (pKi < 5 for H4) [1].
| Evidence Dimension | Histamine receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | H1: pKi = 8.5; H2: pKi = 7.2; H4: pKi = 5.8 |
| Comparator Or Baseline | Olopatadine: H1: pKi = 7.5; H2: pKi = 4.0; H4: not reported (likely negligible). Ketotifen: H1: pKi = 8.6; H2: not reported; H4: pKi < 5. |
| Quantified Difference | Alcaftadine exhibits 1.0 log unit (10-fold) higher affinity for H1 vs. olopatadine. It shows >3.2 log unit (>1500-fold) higher affinity for H2 compared to olopatadine. |
| Conditions | Cell-free radioligand binding assays using human recombinant histamine receptors [1] [2]. |
Why This Matters
The H2 and H4 receptor antagonism of alcaftadine, not present in olopatadine or ketotifen, is mechanistically linked to attenuation of late-phase allergic responses and immune cell recruitment, offering a differentiated therapeutic profile for chronic or severe disease.
- [1] Gallois-Bernos AC, Thurmond RL. Alcaftadine, a new antihistamine with combined antagonist activity at histamine H1, H2, and H4 receptors. J Receptor Ligand Channel Res. 2012;5:9-20. View Source
- [2] Sharif NA, Xu SX, Miller ST, Gamache DA, Yanni JM. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases. J Pharmacol Exp Ther. 1996;278(3):1252-61. View Source
